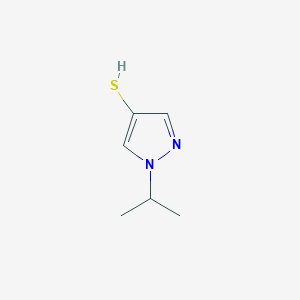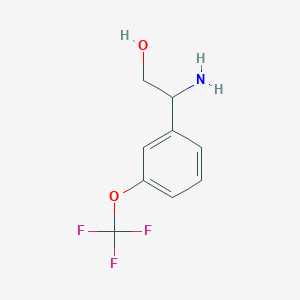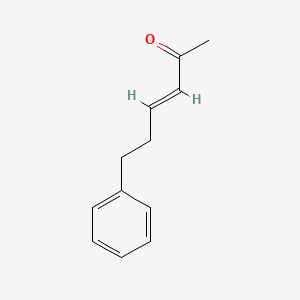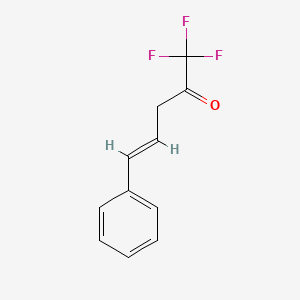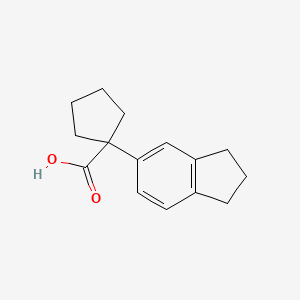
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring attached to a carboxylic acid group and a 2,3-dihydro-1H-inden-5-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-yl derivatives.
Cyclopentane Ring Formation: The cyclopentane ring is introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carbonitrile: A similar compound with a nitrile group instead of a carboxylic acid group.
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-alcohol: A compound with an alcohol group in place of the carboxylic acid group.
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentane ring and a 2,3-dihydro-1H-inden-5-yl moiety makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2,(H,16,17) |
Clave InChI |
NDGHFRXOVKAINK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC3=C(CCC3)C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



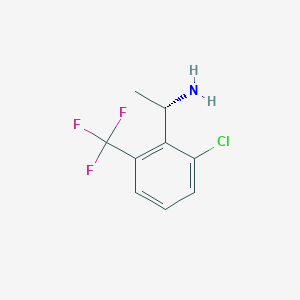
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
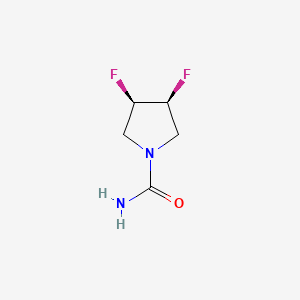
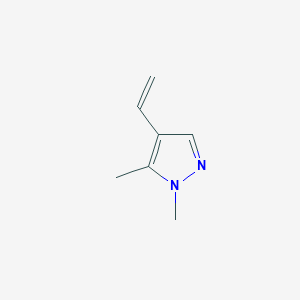


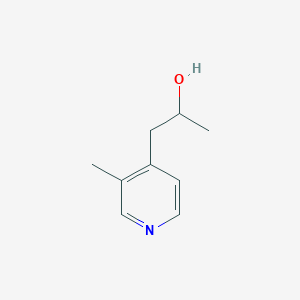
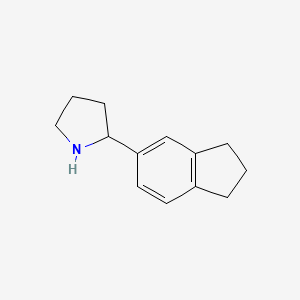
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
